N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation and dehydrogenation reactions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro compounds
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole derivatives .
Scientific Research Applications
N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide:
N-[2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with distinct chemical properties.
Uniqueness
N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide side chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(4-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(17)15-8-7-10-9-16-11-5-4-6-12(18-2)14(10)11/h3-6,9,16H,1,7-8H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPODTVRIOPWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.